N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide
Overview
Description
N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . It is characterized by the presence of a benzodioxole ring, a phenyl group, and a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide typically involves the reaction of 1,3-benzodioxole with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (0°C to room temperature).
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Scientific Research Applications
N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)
- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
- N-[(1,3-dioxaindan-5-yl)methyl]-2-chloro-2-phenylacetamide
Uniqueness
N-1,3-Benzodioxol-5-yl-2-chloro-2-phenylacetamide is unique due to its specific combination of a benzodioxole ring, a phenyl group, and a chloroacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-14(10-4-2-1-3-5-10)15(18)17-11-6-7-12-13(8-11)20-9-19-12/h1-8,14H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKPHZOORSQRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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